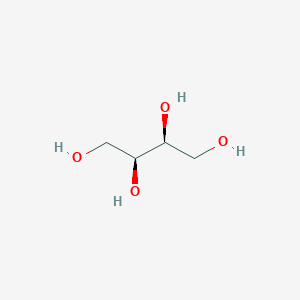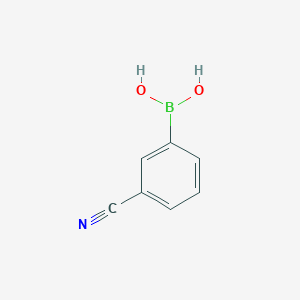
l-Thréitol
Vue d'ensemble
Description
Le D-Tréitol est un alcool de sucre à quatre carbones, également connu sous le nom de tétritol, de formule moléculaire C4H10O4. Il se trouve naturellement dans certaines algues, champignons et lichens. Le D-Tréitol est connu pour être deux fois plus sucré que le saccharose et a des applications en tant que vasodilatateur coronaire .
Mécanisme D'action
Target of Action
l-Threitol, a chiral four-carbon sugar alcohol, is primarily used as an intermediate in the chemical synthesis of other compounds . It exists in the enantiomorphic forms D-threitol and L-threitol, the reduced forms of D- and L-threose . It is the diastereomer of erythritol . .
Mode of Action
It’s worth noting that its structural analogue, 1,4-dithiothreitol, is commonly used in biochemical studies as a protective agent to prevent the oxidation of sh (thiol) groups and for reducing disulphides to dithiols .
Biochemical Pathways
Research has shown that the conversion of erythritol to erythrulose by xylitol dehydrogenase (xdh), and further reduction to d-threitol, is of interest .
Pharmacokinetics
It was found that the terminal half-life of treosulfan was about 1.8 hours, and about 15% of the administered total dose was excreted in the urine over 24 hours .
Action Environment
It’s worth noting that threitol, a diastereomer of l-threitol, serves as a cryoprotectant (antifreeze agent) in the alaskan beetle upis ceramboides .
Applications De Recherche Scientifique
D-Treitol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Acts as an osmoprotective agent in certain osmotolerant yeasts.
Medicine: Investigated for its potential use as a coronary vasodilator.
Industry: Utilized in the production of sugar substitutes and as a cryoprotectant in certain organisms.
Analyse Biochimique
Biochemical Properties
L-Threitol plays a significant role in biochemical reactions, particularly in the context of metabolic pathways involving sugar alcohols. It interacts with various enzymes and proteins, including xylitol dehydrogenase, which catalyzes the conversion of erythritol to L-threitol. This interaction is crucial for the biosynthesis of L-threitol in microbial cell factories. Additionally, L-threitol can act as a substrate for other dehydrogenases and reductases, participating in redox reactions that are essential for cellular metabolism .
Cellular Effects
L-Threitol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, L-threitol can modulate the activity of certain signaling molecules and transcription factors, leading to changes in gene expression patterns. This, in turn, can impact cellular functions such as growth, differentiation, and stress responses. Moreover, L-threitol’s involvement in redox reactions can influence cellular energy metabolism and the balance of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of L-threitol involves its interactions with specific biomolecules, including enzymes and proteins. L-Threitol can bind to the active sites of dehydrogenases and reductases, facilitating redox reactions that are critical for cellular metabolism. Additionally, L-threitol may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways. Changes in gene expression induced by L-threitol can also contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-threitol can change over time. Studies have shown that L-threitol is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, L-threitol may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have indicated that L-threitol can have sustained effects on cellular metabolism and gene expression, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of L-threitol vary with different dosages in animal models. At low to moderate doses, L-threitol has been shown to have beneficial effects on metabolic health, including improved glucose tolerance and reduced oxidative stress. At high doses, L-threitol may exhibit toxic or adverse effects, such as liver damage and disruptions in metabolic homeostasis. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving L-threitol .
Metabolic Pathways
L-Threitol is involved in several metabolic pathways, particularly those related to sugar alcohol metabolism. It is synthesized from erythritol through the action of xylitol dehydrogenase and can be further metabolized by other dehydrogenases and reductases. L-Threitol’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism. Additionally, L-threitol may interact with cofactors such as NADH and NADPH, which are essential for redox reactions .
Transport and Distribution
Within cells and tissues, L-threitol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of L-threitol, ensuring its proper localization and accumulation within cells. The distribution of L-threitol can also be influenced by factors such as tissue type, cellular compartmentalization, and the presence of other metabolites. Understanding the transport and distribution of L-threitol is crucial for elucidating its physiological roles and potential therapeutic applications .
Subcellular Localization
L-Threitol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, L-threitol may be localized to the cytoplasm, mitochondria, or other organelles where it can participate in metabolic reactions. The subcellular localization of L-threitol can affect its activity and function, as well as its interactions with other biomolecules. Studies on the subcellular distribution of L-threitol can provide insights into its role in cellular metabolism and regulation .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le D-Tréitol peut être synthétisé à partir de l'érythritol en utilisant la xylitol déshydrogénase, avec l'érythrulose comme intermédiaire. Cette méthode implique la conversion enzymatique de l'érythritol en érythrulose, qui est ensuite réduite davantage en D-Tréitol .
Méthodes de Production Industrielle : Une voie synthétique optimisée implique une procédure en cinq étapes à partir de l'acide tartrique. Cette méthode inclut l'utilisation de réactifs modernes et de conditions de traitement améliorées pour obtenir des rendements élevés de D-Tréitol énantiopur .
Analyse Des Réactions Chimiques
Types de Réactions : Le D-Tréitol subit diverses réactions chimiques, notamment :
Oxydation : Le D-Tréitol peut être oxydé pour former les aldéhydes ou les cétones correspondants.
Réduction : Il peut être réduit pour former des alcools plus simples.
Substitution : Les groupes hydroxyle du D-Tréitol peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des catalyseurs acides ou basiques sont souvent utilisés pour faciliter les réactions de substitution.
Produits Principaux :
Oxydation : Aldéhydes et cétones.
Réduction : Alcools plus simples.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
Le D-Tréitol a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés.
Biologie : Agit comme un agent osmoprotecteur dans certaines levures osmotolérantes.
Médecine : En cours d'investigation pour son utilisation potentielle en tant que vasodilatateur coronaire.
Industrie : Utilisé dans la production de substituts du sucre et comme cryoprotecteur dans certains organismes.
5. Mécanisme d'Action
Le D-Tréitol exerce ses effets principalement par son rôle d'alcool de sucre. Il interagit avec diverses cibles moléculaires, y compris les enzymes impliquées dans le métabolisme des glucides. Dans les systèmes biologiques, il agit comme un osmoprotecteur, aidant les cellules à maintenir l'équilibre osmotique en conditions de stress .
Composés Similaires :
Érythritol : Un diastéréoisomère du D-Tréitol, utilisé comme substitut du sucre.
L-Tréitol : L'énantiomère du D-Tréitol, avec des propriétés chimiques similaires mais des activités biologiques différentes.
Xylitol : Un autre alcool de sucre avec des applications similaires dans l'alimentation et la médecine.
Unicité : Le D-Tréitol est unique en raison de sa stéréochimie spécifique, qui influence sa douceur et son activité biologique. Contrairement à l'érythritol, le D-Tréitol n'est pas couramment utilisé comme substitut du sucre, mais il a des applications spécialisées en médecine et en recherche .
Comparaison Avec Des Composés Similaires
Erythritol: A diastereomer of D-Treitol, used as a sugar substitute.
L-Treitol: The enantiomer of D-Treitol, with similar chemical properties but different biological activities.
Xylitol: Another sugar alcohol with similar applications in food and medicine.
Uniqueness: D-Treitol is unique due to its specific stereochemistry, which influences its sweetness and biological activity. Unlike erythritol, D-Treitol is not commonly used as a sugar substitute but has specialized applications in medicine and research .
Propriétés
IUPAC Name |
(2S,3S)-butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Threitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2319-57-5, 7493-90-5 | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: l-Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol. [, ]
A: Yes, researchers have used various spectroscopic techniques to characterize l-Threitol, including nuclear magnetic resonance (NMR) spectroscopy to study its conformation in aqueous solution. [] 1H NMR spectra have also been used to confirm the structure of synthesized derivatives. []
A: l-Threitol derivatives have been successfully incorporated into polymers, demonstrating compatibility with materials like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). [, , ]
A: Studies show that incorporating l-Threitol derivatives into PBS and PBT can influence their thermal and mechanical properties. For instance, it can increase glass transition temperatures, lower melt temperatures, and alter crystallinity. [, ]
A: While not directly catalytic, l-Threitol derivatives like lariat ethers incorporating a monoaza-15-crown-5 unit have been successfully used as phase transfer catalysts in asymmetric Michael addition reactions. []
A: The l-Threitol-based crown ethers have shown good to excellent enantioselectivities in reactions like the addition of 2-nitropropane to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene. []
A: Yes, molecular dynamics simulations have been employed to investigate the conformation of l-Threitol in aqueous solution, especially in relation to its sweetness properties. [] Density functional theory (DFT) calculations have also been used to understand the energetics and stability of its phenylboronic acid esters. []
A: Molecular dynamics simulations suggest that the "sweetness triangle" conformation found in l-Threitol contributes to its sweetness, though it is predicted to be a weaker sweetener than erythritol. []
A: The substituents on the chalcone significantly impact the yield and enantioselectivity in Michael addition reactions catalyzed by l-Threitol-based crown ethers, highlighting the importance of structural modifications for optimizing catalytic activity. []
ANone: The provided research primarily focuses on the chemical synthesis and properties of l-Threitol and its derivatives, with limited information available regarding SHE regulations, environmental impact, or degradation pathways.
A: Derivatives like 1,4-dideoxy-1,4-imino-l-threitol have been shown to act as competitive inhibitors of α-l-arabinofuranosidase III in Monilinia fructigena, highlighting the potential for biological activity within this class of compounds. []
A: Researchers utilize a combination of techniques including NMR spectroscopy, gas chromatography/mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) for the analysis of l-Threitol and its derivatives. [, , ]
A: More recent research explores its applications in various fields. This includes its use as a building block for chiral auxiliaries in asymmetric synthesis, as a monomer for the preparation of biodegradable polymers, and as a starting material for the synthesis of bioactive compounds. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)




